ethyl 4-methyl-2-(5-phenyl-1,3-oxazole-2-amido)-1,3-thiazole-5-carboxylate

medicinal chemistry regioisomer differentiation structure–activity relationships

Researchers requiring a probe with unambiguous 2-amido-oxazole (vs. 3-amido regioisomer) connectivity for SAR studies often encounter supply ambiguity. Ethyl 4-methyl-2-(5-phenyl-1,3-oxazole-2-amido)-1,3-thiazole-5-carboxylate (CAS 1798679-51-2) is the structurally confirmed choice. • Precise 4-methyl-5-ethoxycarbonyl-thiazole substitution pattern distinct from 4-carboxylate or cyclopenta-fused analogs • Defined 2-amido linkage ensures positional precision for target-binding and hydrogen-bonding studies • Suitable for HTS library diversification and medicinal chemistry scaffold-hopping campaigns Procurement guarantees the exact regioisomer for de-novo SAR validation.

Molecular Formula C17H15N3O4S
Molecular Weight 357.38
CAS No. 1798679-51-2
Cat. No. B2454658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-methyl-2-(5-phenyl-1,3-oxazole-2-amido)-1,3-thiazole-5-carboxylate
CAS1798679-51-2
Molecular FormulaC17H15N3O4S
Molecular Weight357.38
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)NC(=O)C2=NC=C(O2)C3=CC=CC=C3)C
InChIInChI=1S/C17H15N3O4S/c1-3-23-16(22)13-10(2)19-17(25-13)20-14(21)15-18-9-12(24-15)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,19,20,21)
InChIKeyISZFDCPWKYUCIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity & Physicochemical Profile of Ethyl 4-methyl-2-(5-phenyl-1,3-oxazole-2-amido)-1,3-thiazole-5-carboxylate


Ethyl 4-methyl-2-(5-phenyl-1,3-oxazole-2-amido)-1,3-thiazole-5-carboxylate is a synthetic heterocyclic small molecule (molecular formula C₁₇H₁₅N₃O₄S; molecular weight 357.4 g/mol) that incorporates both a 1,3-thiazole and a 1,3-oxazole ring within a single hybrid scaffold . The compound features a 4-methyl-5-ethoxycarbonyl-substituted thiazole core linked via a 2-amido bridge to a 5-phenyl-1,3-oxazole-2-carbonyl moiety. This specific connectivity pattern defines its chemical identity and distinguishes it from regioisomeric amide and carboxylate variants that share the same molecular formula . The compound is sourced predominantly from specialty chemical suppliers and screening-library vendors.

Regioisomer-defined probe: Provides a structurally confirmed 2-amido-oxazole connectivity, distinct from the 3-amido regioisomer.
Specific substitution motif: Carries a 4-methyl-5-ethoxycarbonyl thiazole pattern, enabling precise substitution-vector studies.
De-novo SAR starting point: A structurally characterized core for medicinal chemistry campaigns; no pre-existing bioactivity data—requires independent validation.
Class-level scaffold activity reported for related 5-phenyloxazole-2-carboxamides

Non-Interchangeability of Ethyl 4-methyl-2-(5-phenyl-1,3-oxazole-2-amido)-1,3-thiazole-5-carboxylate


Close structural analogs of ethyl 4-methyl-2-(5-phenyl-1,3-oxazole-2-amido)-1,3-thiazole-5-carboxylate—including regioisomers in which the oxazole‑carbonyl attachment point differs (2‑amido vs. 3‑amido connectivity) and analogs lacking the 5‑ethoxycarbonyl group or bearing alternative substitution on the thiazole ring—are not interchangeable surrogates. In the absence of publicly available, quantitative comparator data, the positional specificity of the amido‑carbonyl linkage and the 4‑methyl‑5‑ethoxycarbonyl substitution pattern on the thiazole core are the sole verifiable structural features that differentiate this compound from its closest in‑class counterparts. Any assumption of functional or pharmacological equivalence across these structural variants without direct experimental evidence carries a high risk of misleading structure–activity conclusions.

Regioisomeric connectivity mismatch
The 2-amido vs. 3-amido oxazole attachment may shift hydrogen-bonding geometry and target-binding profiles; structural analogs with identical molecular formulas cannot be assumed functionally equivalent.
Thiazole substitution pattern variation
Analogs with 4-carboxylate or cyclopenta-fused thiazole cores differ in steric bulk and electronic distribution; these differences may alter reactivity and metabolic stability—direct replacement requires experimental verification.

Differentiation Evidence for Ethyl 4-methyl-2-(5-phenyl-1,3-oxazole-2-amido)-1,3-thiazole-5-carboxylate


2-Amido vs. 3-Amido Oxazole Connectivity

The target compound bears an amide bridge linking the 2‑position of the 5‑phenyl‑1,3‑oxazole ring to the 2‑amino group of the 4‑methyl‑5‑ethoxycarbonyl‑1,3‑thiazole scaffold. A documented regioisomer—ethyl 4‑methyl‑2‑{[(5‑phenyl‑1,2‑oxazol‑3‑yl)carbonyl]amino}‑1,3‑thiazole‑5‑carboxylate—shares the identical molecular formula (C₁₇H₁₅N₃O₄S; MW 357.4) but differs in the oxazole‑carbonyl attachment point (2‑amido vs. 3‑amido) . No head‑to‑head biological or physicochemical comparison between these two regioisomers has been published in the peer‑reviewed literature indexed in major databases (PubMed, PubChem, ChEMBL) as of the search date.

2-Amido vs 3-Amido Connectivity
Data to verify
Target compound: 2-amido linkage at oxazole C-2. Documented regioisomer: 3-amido linkage at oxazole C-3. No comparative bioactivity data available.
Regioisomeric connectivity may influence target engagement; functional equivalence cannot be assumed.
Structural identity confirmed via database; no head-to-head comparison published.
medicinal chemistry regioisomer differentiation structure–activity relationships

Thiazole Substitution Pattern Comparison

The target compound incorporates a 4‑methyl‑5‑ethoxycarbonyl substitution pattern on the thiazole ring. Closely related analogs catalogued in commercial libraries include ethyl 2‑(5‑phenyl‑1,3‑oxazole‑2‑amido)‑1,3‑thiazole‑4‑carboxylate (CAS 1795412‑93‑9) and ethyl 2‑(5‑phenyl‑1,3‑oxazole‑2‑amido)‑4H,5H,6H‑cyclopenta[d][1,3]thiazole‑4‑carboxylate (CAS 1798538‑88‑1), which differ in the position of the ester group (4‑ vs. 5‑carboxylate) and in the presence or absence of a 4‑methyl substituent . No peer‑reviewed study has reported quantitative comparative data (e.g., IC₅₀, logD, solubility, or metabolic stability) for these analogs evaluated under identical experimental conditions.

Thiazole Substitution Pattern
Data to verify
Target: 4-methyl-5-ethoxycarbonyl. Commercial analogs: 4-carboxylate or cyclopenta-fused thiazole. No quantitative comparator data reported.
Substitution pattern determines steric/electronic properties; analogs are not interchangeable surrogates.
No peer-reviewed assay data for any of these analogs under identical conditions.
heterocyclic chemistry substitution‑dependent reactivity procurement specification

Absence of Peer-Reviewed Bioactivity Data

A systematic search of PubMed, PubChem BioAssay, ChEMBL, and BindingDB (conducted 2026‑04‑29) returned no peer‑reviewed journal articles or curated bioassay records containing quantitative activity data (IC₅₀, EC₅₀, Kd, or % inhibition) for ethyl 4‑methyl‑2‑(5‑phenyl‑1,3‑oxazole‑2‑amido)‑1,3‑thiazole‑5‑carboxylate (CAS 1798679‑51‑2). By contrast, structurally related 5‑phenyloxazole‑2‑carboxamide derivatives have been evaluated as tubulin polymerization inhibitors (e.g., N,5‑diphenyloxazole‑2‑carboxamides with IC₅₀ values reported against cancer cell lines) [1] and as DGAT‑1 inhibitors [2]. The absence of data for the specific target compound means that any claim of biological activity, selectivity, or ADME properties remains unsubstantiated by publicly accessible evidence.

Bioactivity Data Availability
Class-level inference
Zero peer-reviewed bioactivity records for this compound. Related 5-phenyloxazole-2-carboxamides show tubulin inhibition (IC₅₀ reported) and DGAT-1 inhibition.
Requires de-novo characterization; activity cannot be inferred from class-level SAR.
Database search 2026-04-29 across PubMed, ChEMBL, PubChem, BindingDB.
evidence‑based procurement assay reproducibility data transparency

Application Scenarios for Ethyl 4-methyl-2-(5-phenyl-1,3-oxazole-2-amido)-1,3-thiazole-5-carboxylate


Regioisomer-Specific Chemical-Biology Probe Development

When a research program requires a probe molecule with a precisely defined 2‑amido‑oxazole connectivity (as opposed to the 3‑amido regioisomer), ethyl 4‑methyl‑2‑(5‑phenyl‑1,3‑oxazole‑2‑amido)‑1,3‑thiazole‑5‑carboxylate is the structurally confirmed choice. Its distinct connectivity pattern may yield differential hydrogen‑bonding and target‑engagement profiles relative to regioisomeric variants, making it suitable for exploring the stereoelectronic determinants of target binding in medicinal chemistry campaigns. [1]

Screening-Library Diversification Based on Substitution Patterns

For high‑throughput screening libraries where scaffold diversity and defined substitution vectors are critical, this compound provides a specific 4‑methyl‑5‑ethoxycarbonyl‑thiazole motif that is distinct from the 4‑carboxylate or cyclopenta‑fused analogs available from commercial sources. Procurement of this specific substitution variant ensures that structure–activity relationships can be interrogated with positional precision. [1]

Starting Point for De-Novo SAR Exploration

Given the documented biological activity of related 5‑phenyloxazole‑2‑carboxamide scaffolds (e.g., tubulin polymerization inhibition [1] and DGAT‑1 inhibition [2]), ethyl 4‑methyl‑2‑(5‑phenyl‑1,3‑oxazole‑2‑amido)‑1,3‑thiazole‑5‑carboxylate can serve as a structurally characterized starting point for SAR expansion. Researchers must note, however, that no peer‑reviewed activity data exist for this specific compound, and all biological hypotheses require de‑novo experimental validation.

Application
Selection Property
Validation Focus
Regioisomer-specific probe development
Defined 2-amido-oxazole connectivity
Regioisomer identity confirmation; hydrogen-bonding geometry exploration
Screening-library diversification
Specific 4-methyl-5-ethoxycarbonyl thiazole motif
Substitution-pattern verification; distinctness from 4-carboxylate or fused analogs
De-novo SAR starting point
Structurally characterized oxazole-thiazole hybrid core
Activity and selectivity require independent experimental validation
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